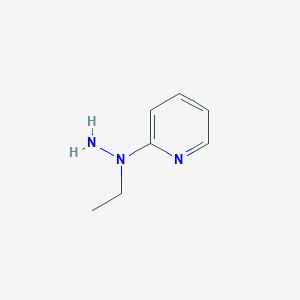
N-ethyl-N-(2-pyridyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-1-pyridin-2-ylhydrazine is an organic compound belonging to the class of hydrazines, which are characterized by the presence of a nitrogen-nitrogen single bond This compound features a pyridine ring substituted with an ethyl group and a hydrazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethyl-1-pyridin-2-ylhydrazine can be synthesized through several methods. One common approach involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate . This reaction typically occurs in solvents such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran (THF), dimethylformamide (DMF), or methylene chloride, with temperature conditions ranging from 0°C to 150°C .
Industrial Production Methods: Industrial production of hydrazinopyridines, including 1-ethyl-1-pyridin-2-ylhydrazine, often involves the reduction of corresponding diazonium salts or the substitution of halogens by hydrazine . These methods are scalable and can be optimized for high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-1-pyridin-2-ylhydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and water radical cations.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like hydrazine hydrate and halogenated pyridines are commonly employed.
Major Products: The major products formed from these reactions include various substituted hydrazines, N-oxides, and other functionalized derivatives .
Aplicaciones Científicas De Investigación
1-Ethyl-1-pyridin-2-ylhydrazine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-ethyl-1-pyridin-2-ylhydrazine involves its interaction with molecular targets through its hydrazine moiety. This interaction can lead to the formation of reactive intermediates, which can further react with biological molecules, potentially leading to therapeutic effects . The exact molecular pathways and targets are still under investigation, but they may involve modulation of enzyme activity and interaction with nucleic acids .
Comparación Con Compuestos Similares
Pyridine: A basic heterocycle with a nitrogen atom in the ring.
Pyrrole: Another heterocycle with a nitrogen atom, but with different electronic properties.
Imidazole: A five-membered ring containing two nitrogen atoms.
Uniqueness: 1-Ethyl-1-pyridin-2-ylhydrazine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds . Its hydrazine moiety makes it particularly reactive and useful in various synthetic applications.
Propiedades
Fórmula molecular |
C7H11N3 |
|---|---|
Peso molecular |
137.18 g/mol |
Nombre IUPAC |
1-ethyl-1-pyridin-2-ylhydrazine |
InChI |
InChI=1S/C7H11N3/c1-2-10(8)7-5-3-4-6-9-7/h3-6H,2,8H2,1H3 |
Clave InChI |
GOQOZUDATOMVCG-UHFFFAOYSA-N |
SMILES canónico |
CCN(C1=CC=CC=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


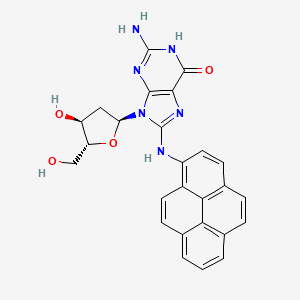
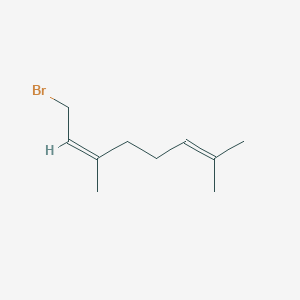
![3-amino-N-[4-oxo-1-phenyl-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-2-yl]-4-(2,4,5-trifluorophenyl)butanamide](/img/structure/B13860911.png)
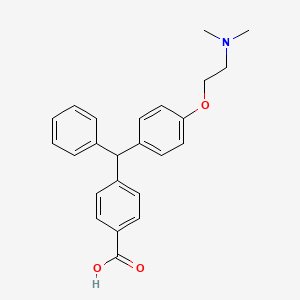
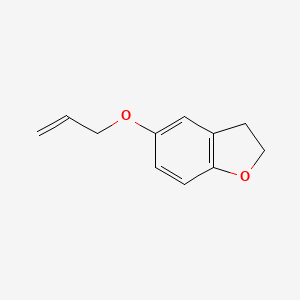
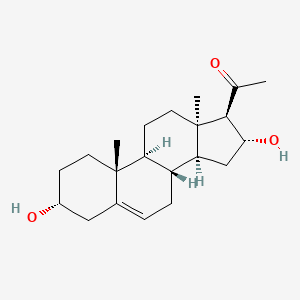
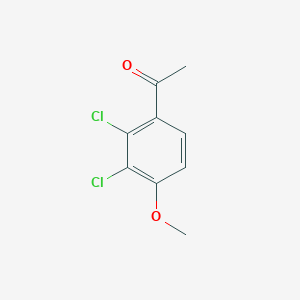

![6-Phenyl-2-(trifluoromethyl)pyrrolo[3,2-d]pyrimidine-4-ol](/img/structure/B13860976.png)
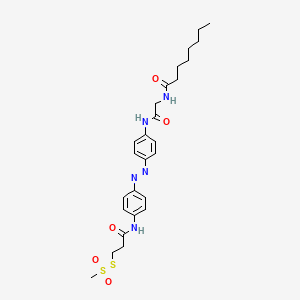
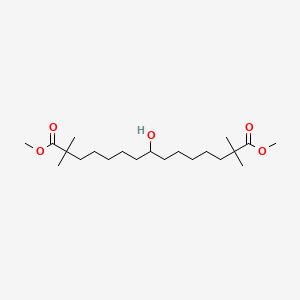
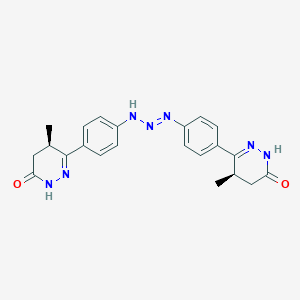
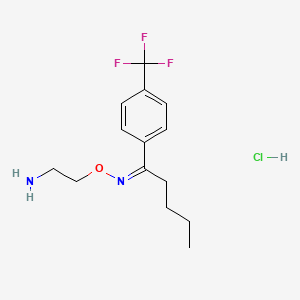
![[6-[6-[[(11E,13E)-15-[(3,4-dimethoxy-6-methyl-5-trimethylsilyloxyoxan-2-yl)oxymethyl]-16-ethyl-4-hydroxy-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-2-methyl-5-trimethylsilyloxyoxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B13861011.png)
